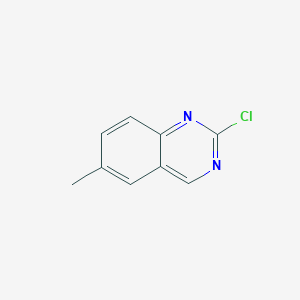

2-Chloro-6-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRNCALGXJQCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620487 | |

| Record name | 2-Chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113082-39-6 | |

| Record name | 2-Chloro-6-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113082-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methylquinazoline

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis of 2-Chloro-6-methylquinazoline (CAS No: 113082-39-6), a key building block in medicinal chemistry and drug development. The narrative details a logical two-step synthetic pathway, starting from commercially available 2-amino-5-methylbenzoic acid. This guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each protocol is designed as a self-validating system, supported by detailed characterization data including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), ensuring the unequivocal identification and purity assessment of the target compound.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile pharmacological profile, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties, has established them as "privileged scaffolds" in medicinal chemistry. The functionalization of the quinazoline ring is pivotal to modulating its therapeutic activity.

This compound, in particular, serves as a crucial intermediate. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, alcohols, thiols). This reactivity allows for the facile introduction of diverse functionalities, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide presents a reliable synthetic route and a thorough characterization protocol for this valuable compound.

Synthesis of this compound

The selected synthetic strategy is a robust two-step process designed for efficiency and scalability. The pathway begins with the cyclization of 2-amino-5-methylbenzoic acid to form the key intermediate, 6-methylquinazolin-4(3H)-one. This is followed by a deoxychlorination reaction to yield the final product, this compound.

Synthetic Workflow Overview

The overall transformation is depicted below, illustrating the progression from the starting material to the final chlorinated product.

Spectroscopic Analysis of 2-Chloro-6-methylquinazoline: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic analysis of 2-Chloro-6-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of various bioactive molecules, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for quality control, reaction monitoring, and the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Introduction to this compound

This compound belongs to the quinazoline family, a class of bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position imparts specific chemical reactivity and physical properties to the molecule. The chloro-substituent, in particular, serves as a versatile synthetic handle for the introduction of various functional groups through nucleophilic substitution reactions, making it a valuable precursor in the synthesis of diverse quinazoline derivatives with potential therapeutic applications, including anticancer and anti-inflammatory agents.

Accurate and unambiguous structural elucidation is the cornerstone of chemical synthesis and drug discovery. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of this compound. This guide will delve into the core spectroscopic methods used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Insight: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of electron-withdrawing or electron-donating groups.

Predicted ¹H NMR Spectrum of this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 9.2 - 9.4 | s | - |

| H-5 | 7.9 - 8.1 | d | ~8.5 |

| H-7 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H-8 | 7.4 - 7.6 | d | ~2.0 |

| CH₃ (at C-6) | 2.5 - 2.7 | s | - |

Interpretation and Rationale:

-

H-4: This proton is part of the pyrimidine ring and is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms. Its signal is predicted to appear as a singlet.

-

Aromatic Protons (H-5, H-7, H-8): These protons on the benzene ring will exhibit characteristic splitting patterns. H-5 is expected to be a doublet due to coupling with H-7. H-7 will likely appear as a doublet of doublets, being coupled to both H-5 and H-8. H-8 is anticipated to be a doublet due to coupling with H-7. The electron-donating methyl group at C-6 will have a slight shielding effect on the adjacent protons.

-

Methyl Protons (CH₃): The protons of the methyl group at C-6 are in a relatively shielded environment and will appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Insight: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum of this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 162 |

| C-4 | 152 - 154 |

| C-8a | 148 - 150 |

| C-6 | 138 - 140 |

| C-7 | 134 - 136 |

| C-5 | 128 - 130 |

| C-4a | 126 - 128 |

| C-8 | 125 - 127 |

| CH₃ (at C-6) | 20 - 22 |

Interpretation and Rationale:

-

C-2 and C-4: These carbons are part of the pyrimidine ring and are directly bonded to electronegative nitrogen atoms, causing them to be significantly deshielded and appear at the downfield end of the spectrum. The carbon bearing the chlorine atom (C-2) is expected to be highly deshielded.

-

Quaternary Carbons (C-4a, C-8a): The bridgehead carbons will have distinct chemical shifts. C-8a, being adjacent to a nitrogen atom, will be more deshielded than C-4a.

-

Aromatic Carbons (C-5, C-6, C-7, C-8): The chemical shifts of these carbons will be in the typical aromatic region. The carbon attached to the methyl group (C-6) will be deshielded, while the other aromatic carbons will have shifts influenced by their position relative to the substituents and the fused pyrimidine ring.

-

Methyl Carbon (CH₃): The carbon of the methyl group will be the most shielded carbon and will appear at the upfield end of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

-

-

Data Acquisition:

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

-

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| C=N Stretch (Pyrimidine Ring) | 1620 - 1580 | Strong |

| Aromatic C=C Stretch | 1580 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Interpretation and Rationale:

-

Aromatic and Aliphatic C-H Stretches: The presence of both aromatic and methyl protons will give rise to C-H stretching vibrations in their respective characteristic regions.

-

C=N and C=C Stretches: The quinazoline ring system will exhibit a series of characteristic stretching vibrations for the C=N and C=C bonds in the fingerprint region.

-

C-Cl Stretch: A strong absorption band in the lower frequency region is expected for the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern provides a unique "fingerprint" of the molecule and can be used to determine its molecular weight and deduce its structure.

Predicted Mass Spectrum and Fragmentation of this compound:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₇ClN₂. The nominal molecular weight is approximately 178.62 g/mol . The mass spectrum will show a molecular ion peak at m/z 178. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 180 with about one-third the intensity of the M⁺ peak is expected.

-

Key Fragmentation Pathways:

-

Loss of Chlorine Radical (M - Cl): A common fragmentation for chloro-substituted compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 143.

-

Loss of HCN: Heterocyclic compounds containing nitrogen often undergo fragmentation with the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 151.

-

Loss of Methyl Radical: Fragmentation involving the loss of the methyl group would result in a fragment at m/z 163.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization:

-

Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak and the M+2 peak to confirm the presence of chlorine.

-

Analyze the fragmentation pattern to deduce the structure of the molecule and confirm the identity of the compound.

-

Visualization of Analytical Workflows

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and Mass Spectrometry, provides a robust and reliable means for its structural confirmation and purity assessment. Each technique offers complementary information, and when used in concert, they allow for an unambiguous assignment of the molecule's structure. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of quinazoline-based compounds, ensuring the integrity and quality of their research.

References

-

General Spectroscopic Techniques

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

-

Quinazoline Chemistry and Spectroscopy

-

Al-Omary, F. A. (2019). Quinazoline and Quinazolinone Derivatives: Synthesis and Biological Activities. In Heterocyclic Compounds. IntechOpen. [Link]

-

-

NMR Data of Related Compounds

-

SpectraBase, Wiley Science Solutions. 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde. [Link]

-

-

Mass Spectrometry Fragmentation

-

NIST Chemistry WebBook. Quinoline, 2-chloro-. [Link]

-

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6-methylquinazoline

Abstract

2-Chloro-6-methylquinazoline is a pivotal heterocyclic intermediate, extensively utilized by researchers in medicinal chemistry and drug development. Its strategic substitution pattern—a reactive chlorine atom at the 2-position and a methyl group on the benzo moiety—offers a versatile platform for molecular elaboration. This guide provides a comprehensive analysis of the compound's physicochemical properties and a detailed exploration of its reactivity. We will delve into the principal synthetic routes and key chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C2-position, as well as potential functionalizations of the 6-methyl group. This document serves as a technical resource for scientists, offering field-proven insights and detailed experimental protocols to facilitate the strategic use of this valuable building block in the synthesis of novel bioactive compounds.

Core Physicochemical and Structural Properties

This compound is a substituted quinazoline, a class of compounds composed of fused benzene and pyrimidine rings. The presence of the electron-withdrawing pyrimidine ring, coupled with the chloro substituent, defines the molecule's primary reactivity.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Structure |  | N/A |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| CAS Number | 113082-39-6 | [1] |

| Appearance | White to light yellow crystalline solid | N/A |

| Melting Point | Data not consistently reported; expected to be a low-to-moderate melting solid | N/A |

| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO); sparingly soluble in alcohols and water. | N/A |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent hydrolysis. | [1] |

Synthesis of the this compound Scaffold

The most direct and common synthetic pathway to this compound involves the chlorination of its corresponding quinazolinone precursor, 6-methylquinazolin-4(3H)-one. This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) to facilitate the reaction.

The causality behind this choice of reagents is clear: 6-methylquinazolin-4(3H)-one exists in a lactam-lactim tautomeric equilibrium. Phosphorus oxychloride reacts with the predominant lactam form to generate a reactive phosphoryl intermediate on the oxygen atom, which is an excellent leaving group. The subsequent attack by a chloride ion and elimination yields the desired aromatic 2-chloroquinazoline product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 6-Methylquinazolin-4(3H)-one

This protocol is a representative procedure based on well-established methods for the chlorination of quinazolinones.[2]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-methylquinazolin-4(3H)-one (10.0 g, 62.4 mmol).

-

Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 50 mL, 535 mmol). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Gently heat the reaction mixture to reflux (approximately 105-110 °C) using an oil bath. Stir the mixture at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes), observing the disappearance of the starting material.

-

Work-up (Quenching): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.

-

Neutralization & Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: The crude material can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a solid.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by two primary sites: the electrophilic carbon at the C2-position bearing the chloro group, and the potentially reactive benzylic protons of the 6-methyl group.

Reactivity of the C2-Chloro Group

The chlorine atom at the C2-position is an excellent leaving group, activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This makes it a prime site for introducing molecular diversity.

The SNAr reaction is a cornerstone of quinazoline chemistry. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate.[3] This reaction is highly reliable for forming C-N, C-O, and C-S bonds. It is well-documented that in 2,4-dichloroquinazoline systems, the C4-position is significantly more reactive towards nucleophiles than the C2-position.[4][5] However, in the absence of a C4 substituent, the C2-position readily undergoes substitution.

Caption: General mechanism for SNAr at the C2-position.

Experimental Protocol: Synthesis of 2-Anilino-6-methylquinazoline (SNAr Example)

This protocol is adapted from established procedures for the amination of chloroquinazolines.[4]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.6 mmol) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (20 mL).

-

Reagent Addition: Add aniline (0.62 g, 6.7 mmol, 1.2 equivalents) to the solution. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.45 g, 11.2 mmol, 2.0 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with cold ethanol. Alternatively, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel) or recrystallization to yield the pure 2-anilino-6-methylquinazoline.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing access to a vast array of complex molecules that are difficult to synthesize via traditional methods.[6][7] this compound is a suitable electrophile for these transformations.

A) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the chloroquinazoline with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond.[6][8] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This is a representative protocol based on standard conditions for Suzuki couplings of aryl chlorides.[8][9]

-

Setup: To a Schlenk flask, add this compound (500 mg, 2.8 mmol), phenylboronic acid (407 mg, 3.36 mmol, 1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (774 mg, 5.6 mmol, 2.0 equivalents).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (162 mg, 0.14 mmol, 5 mol%), or a combination of Pd₂(dba)₃ (64 mg, 0.07 mmol, 2.5 mol%) and a suitable phosphine ligand like SPhos or XPhos (e.g., SPhos: 57 mg, 0.14 mmol, 5 mol%).

-

Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 15 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen or argon atmosphere and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain 6-methyl-2-phenylquinazoline.

B) Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[10][11] This reaction is invaluable for synthesizing aryl alkynes, which are versatile precursors for many other functional groups and heterocyclic systems. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is based on established procedures for Sonogashira couplings.[10][11][12]

-

Setup: To a Schlenk flask, add this compound (500 mg, 2.8 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (98 mg, 0.14 mmol, 5 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (27 mg, 0.14 mmol, 5 mol%).

-

Solvent and Reagents: Add a solvent such as anhydrous, degassed DMF or triethylamine (15 mL). Add phenylacetylene (343 mg, 3.36 mmol, 1.2 equivalents). If not using triethylamine as the solvent, add it as a base (1.17 mL, 8.4 mmol, 3.0 equivalents).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C under an inert atmosphere for 6-18 hours. Monitor the reaction's progress by TLC.

-

Work-up: Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield 6-methyl-2-(phenylethynyl)quinazoline.

Reactivity of the 6-Methyl Group

While the C2-chloro group is the primary site of reactivity, the 6-methyl group offers a secondary handle for functionalization. The benzylic protons of this methyl group are more reactive than typical alkyl protons due to the stability of the resulting benzylic radical or carbanion intermediate.

The methyl group can be halogenated under free-radical conditions, most commonly using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[13][14][15][16] This reaction selectively installs a bromine atom, converting the methyl group into a bromomethyl group (-CH₂Br), which is a versatile electrophile for subsequent SN2 reactions.

Experimental Protocol: Benzylic Bromination with NBS

-

Setup: In a round-bottom flask suitable for photochemical reactions (e.g., quartz or Pyrex), dissolve this compound (1.0 g, 5.6 mmol) in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene (25 mL).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol, 1.0 equivalent) and a catalytic amount of a radical initiator such as AIBN (92 mg, 0.56 mmol, 10 mol%).

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W incandescent bulb) for 2-6 hours. Monitor the reaction by TLC, noting the formation of a new, less polar spot. The reaction is also indicated by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any residual bromine, then with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield 2-chloro-6-(bromomethyl)quinazoline.

Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize the benzylic methyl group to a carboxylic acid.[13] This provides an entry point to a new range of derivatives, including esters and amides, via standard carboxylic acid chemistry.

Experimental Protocol: Oxidation with KMnO₄

-

Setup: In a round-bottom flask, suspend this compound (1.0 g, 5.6 mmol) in a mixture of water and pyridine (e.g., 10:1 ratio, 55 mL total).

-

Reagent Addition: Heat the mixture to reflux. In a separate flask, dissolve potassium permanganate (KMnO₄) (5.3 g, 33.6 mmol, 6.0 equivalents) in water (50 mL). Add the KMnO₄ solution portion-wise to the refluxing quinazoline suspension over 1-2 hours.

-

Reaction: Continue to heat at reflux for an additional 4-8 hours after the addition is complete, or until the purple color of the permanganate has disappeared.

-

Work-up: Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl to a pH of ~2, which should precipitate the carboxylic acid product.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to obtain 2-chloroquinazoline-6-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents.[3] The true value of this intermediate lies in its capacity for rapid and systematic diversification. The distinct reactivity of its functional groups allows for a logical and efficient exploration of chemical space.

A typical drug discovery workflow might involve:

-

Core Synthesis: Large-scale synthesis of the this compound core.

-

C2-Diversification: Parallel synthesis of a library of compounds via SNAr or cross-coupling reactions at the C2 position.

-

C6-Functionalization: Taking a promising hit from the C2 library and further modifying it at the 6-position (after converting the methyl group to a more reactive handle) to optimize properties like potency, selectivity, or pharmacokinetics.

Sources

- 1. 2-Chloro-6-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sci-hub.box [sci-hub.box]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. scientificupdate.com [scientificupdate.com]

The 2-Chloro-6-methylquinazoline Scaffold: A Strategic Asset in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Quinazoline Core—A Privileged Scaffold in Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in contemporary medicinal chemistry.[1] Its rigid structure provides an ideal framework for the precise spatial orientation of functional groups, enabling targeted interactions with a multitude of biological macromolecules. This inherent versatility has led to the development of numerous FDA-approved drugs, particularly in the field of oncology, where quinazoline derivatives have emerged as potent kinase inhibitors.[2][3]

This guide focuses on a specific, highly valuable intermediate: 2-chloro-6-methylquinazoline . The strategic placement of a methyl group at the 6-position and a reactive chlorine atom at the 2-position makes this scaffold a powerful and versatile building block for creating diverse chemical libraries. We will explore its synthesis, reactivity, and application, providing field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Section 1: Synthesis of the Core Scaffold

The synthesis of this compound is most effectively approached via a two-step sequence starting from 2-amino-5-methylbenzoic acid. This involves the initial formation of the quinazolinone ring system, followed by a robust chlorination reaction.

Step 1: Synthesis of the Precursor—6-Methylquinazolin-4(3H)-one

The foundational step is the construction of the quinazolinone core. A common and efficient method is the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or formamidine acetate.

Protocol 1: Synthesis of 6-Methylquinazolin-4(3H)-one

-

Materials:

-

2-Amino-5-methylbenzoic acid

-

Formamide

-

Sand bath or high-temperature heating mantle

-

Round-bottom flask with reflux condenser

-

Glass stirring rod

-

Filtration apparatus

-

-

Procedure:

-

Combine 2-amino-5-methylbenzoic acid and a 3- to 5-fold molar excess of formamide in a round-bottom flask.

-

Heat the mixture to 160-180 °C using a sand bath or heating mantle.

-

Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual formamide.

-

Dry the product under vacuum to yield 6-methylquinazolin-4(3H)-one as a solid.

-

-

Characterization Data for 6-Methylquinazolin-4(3H)-one:

Step 2: Chlorination to Yield this compound

The conversion of the quinazolinone to the target 2-chloroquinazoline is a critical activation step. This is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. The reaction proceeds via phosphorylation of the keto-enol tautomer of the quinazolinone, followed by nucleophilic attack by chloride.[2]

Protocol 2: Chlorination of 6-Methylquinazolin-4(3H)-one

-

Materials:

-

6-Methylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or triethylamine (optional, as base/catalyst)

-

Round-bottom flask with reflux condenser (ensure all glassware is oven-dried)

-

Ice bath

-

Dichloromethane (DCM) or Chloroform for extraction

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Strictly under anhydrous conditions , place 6-methylquinazolin-4(3H)-one (1 equivalent) in a round-bottom flask.

-

Add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A small amount of N,N-dimethylaniline (0.1-0.2 equivalents) can be added to catalyze the reaction.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure (using a trap containing a sodium hydroxide solution to neutralize the volatile POCl₃).

-

Slowly and cautiously , quench the reaction residue by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer three times with dichloromethane (DCM) or chloroform.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Figure 1: Synthetic workflow for this compound.

Section 2: Chemical Reactivity and Strategic Functionalization

The utility of this compound as a drug discovery scaffold is rooted in the reactivity of the C2-chloro substituent. This position is electrophilic and susceptible to a range of transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common method for diversifying the 2-chloroquinazoline core. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position for attack by nucleophiles.[5]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the subsequent, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring.[6][7]

Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Protocol 3: General Procedure for SNAr with an Amine

-

Materials:

-

This compound

-

Amine nucleophile (primary or secondary)

-

Solvent (e.g., Isopropanol, Dioxane, or DMF)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), optional)

-

Reaction vessel suitable for heating

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a reaction vessel.

-

Add the amine nucleophile (1.1 to 1.5 equivalents). If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base like TEA or DIPEA (1.5 equivalents).

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C.

-

Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the residue using standard techniques such as recrystallization or column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools to form carbon-carbon and carbon-heteroatom bonds, greatly expanding the accessible chemical space. The C2-Cl bond of the quinazoline scaffold is an excellent handle for such transformations.

-

Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the chloroquinazoline with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[8] This is invaluable for introducing aryl or heteroaryl moieties at the C2 position.

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond, providing an alternative to classical SNAr for coupling amines, particularly those that are poor nucleophiles.[9][10] It utilizes a palladium catalyst with specialized phosphine ligands.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Schlenk tube or similar vessel for inert atmosphere reactions

-

-

Procedure:

-

To a Schlenk tube, add this compound (1 equivalent), the boronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

Section 3: Application in Drug Discovery—Targeting Protein Kinases

The this compound scaffold is particularly prominent in the development of protein kinase inhibitors.[11] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a central role in cellular signaling pathways that control growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3]

Quinazoline-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thereby blocking the downstream signaling cascade.

Figure 3: Simplified mechanism of action for a quinazoline-based kinase inhibitor targeting a receptor tyrosine kinase like EGFR.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline derivatives can be finely tuned by modifying the substituents at various positions. Based on extensive research on related scaffolds, we can extrapolate key SAR principles for the this compound core:

-

C2-Position: This is the primary point of diversification. The nature of the group introduced here is critical for target affinity and selectivity. Small, hydrogen-bond accepting groups are often favored. For kinase inhibitors, this position often bears an amino group linked to an aryl or heteroaryl ring, which can form crucial interactions deep within the ATP binding pocket.

-

C6-Position (Methyl Group): The methyl group provides a moderate lipophilic character. Its presence can influence solubility, metabolic stability, and interactions with specific hydrophobic pockets within the target protein. In some kinase targets, substitution at this position is well-tolerated and can be used to modulate pharmacokinetic properties.[12]

-

Other Positions (e.g., C4, C7): While our core is unsubstituted at these positions, it is important to note that in many potent kinase inhibitors (like Gefitinib and Erlotinib), the C4 position is substituted with an anilino group, and the C6/C7 positions bear solubilizing groups like methoxy or morpholinoethoxy chains.[12] This highlights the potential for further derivatization of the broader quinazoline system.

Quantitative Data: Examples of Quinazoline-Based Inhibitors

The following table summarizes the inhibitory activities of several quinazoline derivatives against cancer cell lines, illustrating the potency that can be achieved with this scaffold class.

| Compound ID | Core Scaffold | Key Substituents | Target Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | Quinazoline | 4-(3-chloro-4-fluoroanilino), 7-methoxy | A549 (Lung) | 15.59 | [12] |

| Erlotinib | Quinazoline | 4-(3-ethynylanilino), 6,7-bis(2-methoxyethoxy) | H1975 (Lung) | 9.08 | [12] |

| Compound 16 | 2-Chloroquinazoline deriv. | 4-anilino, 2-morpholino | HCT116 (Colon) | < 10 (approx.) | [1] |

| Compound 18 | 2-Phenylquinazoline deriv. | 4-(4-(trifluoromethoxy)phenylamino) | MGC-803 (Gastric) | 0.85 | [2] |

| Compound 6c | Quinazoline-Isatin Hybrid | 2-((2-oxoindolin-3-ylidene)amino) | HepG2 (Liver) | 0.083 (EGFR) | [13] |

Section 4: Key Experimental Protocols for Biological Evaluation

Once a library of this compound derivatives has been synthesized, the next critical phase is to evaluate their biological activity. This typically involves a tiered screening approach, starting with enzymatic assays and progressing to cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified target kinase. Luminescence-based assays that measure ATP consumption are common, sensitive, and amenable to high-throughput screening.

Protocol 5: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Principle: The amount of ADP produced in the kinase reaction is measured. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.

-

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate

-

Test compounds (serially diluted)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

-

-

Procedure:

-

Compound Plating: Add 5 µL of serially diluted test compounds in assay buffer to the wells of a 384-well plate. Include vehicle (DMSO) controls.

-

Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of a 2X ATP solution to all wells to start the reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the kinase.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[14]

-

Figure 4: General workflow for an in vitro luminescence-based kinase inhibition assay.

Cell Viability / Cytotoxicity Assay

These assays determine the effect of a compound on cancer cell proliferation and survival. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which correlates with cell number.

Protocol 6: MTT Cell Viability Assay

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader (absorbance at ~570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[14]

-

Conclusion and Future Outlook

The this compound scaffold is a high-value asset for any drug discovery program. Its straightforward synthesis from commercially available starting materials and the versatile reactivity of the C2-chloro position allow for the rapid generation of diverse compound libraries. Its proven track record as a core component of successful kinase inhibitors provides a strong rationale for its continued exploration. By leveraging the synthetic strategies and biological evaluation protocols detailed in this guide, research teams can efficiently navigate the path from scaffold selection to the identification of potent and selective lead candidates, ultimately accelerating the development of next-generation therapeutics.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

- Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.

- BenchChem. (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. BenchChem Technical Guides.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)

- An insight into the therapeutic potential of quinazoline deriv

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.

- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI.

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.

- Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

- ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Diagram].

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). PMC - NIH.

- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). PMC - NIH.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Video]. YouTube.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

- ResearchGate. (n.d.). Several marketed and reported anticancer agents with quinazoline scaffold. [Diagram].

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Benchchem. (n.d.). structure-activity relationship (SAR) studies of 2-Chloro-6-(methylsulfanyl)pyrazine analogs.

- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Diagram].

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-6-methylaniline(87-63-8) 13C NMR spectrum [chemicalbook.com]

- 10. 6148-18-1 | 2-(Chloromethyl)quinazoline | Chlorides | Ambeed.com [ambeed.com]

- 11. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

exploring the chemical space of 2-Chloro-6-methylquinazoline derivatives

An In-Depth Technical Guide to the Chemical Space of 2-Chloro-6-methylquinazoline Derivatives

This guide provides an in-depth exploration of the synthesis, reactivity, and derivatization of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, explore its versatile reactivity for library generation, and discuss the characterization of its derivatives.

Introduction: The Quinazoline Scaffold

Quinazoline and its analogs are a prominent class of nitrogen-containing heterocyclic compounds. The fusion of a pyrimidine ring with a benzene ring creates a bicyclic system that is a common feature in over 200 natural products and a multitude of synthetic compounds with diverse biological activities. The quinazoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

The specific substitution pattern of this compound offers a unique combination of features. The methyl group at the 6-position can influence the molecule's electronic properties and provide a vector for further modification, while the chlorine atom at the 2-position serves as a versatile handle for introducing a wide array of substituents through nucleophilic substitution reactions.

Synthesis of the this compound Core

The construction of the this compound core is a critical first step in the exploration of its chemical space. A common and efficient method involves a two-step process starting from 5-methylanthranilic acid.

Step 1: Synthesis of 6-methyl-2,4-quinazolinedione

The initial step involves the cyclization of 5-methylanthranilic acid with urea to form 6-methyl-2,4-quinazolinedione. This reaction is typically carried out at high temperatures, and the product precipitates from the reaction mixture upon cooling.

Experimental Protocol: Synthesis of 6-methyl-2,4-quinazolinedione

-

A mixture of 5-methylanthranilic acid (1 mole) and urea (2 moles) is heated at 190-200°C for 1 hour.

-

The reaction mixture is then cooled to room temperature.

-

The solidified mass is treated with a 10% sodium hydroxide solution to dissolve the product.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of 6-methyl-2,4-quinazolinedione.

-

The precipitate is collected by filtration, washed with water, and dried.

Step 2: Chlorination to 2,4-dichloro-6-methylquinazoline

The second step is the chlorination of 6-methyl-2,4-quinazolinedione to yield 2,4-dichloro-6-methylquinazoline. This is a crucial intermediate. The reaction is typically performed using a strong chlorinating agent like phosphorus oxychloride (POCl3), often in the presence of a catalyst such as dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2,4-dichloro-6-methylquinazoline

-

A mixture of 6-methyl-2,4-quinazolinedione (1 mole) and phosphorus oxychloride (5 moles) is heated at reflux for 4 hours.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice with vigorous stirring.

-

The resulting precipitate, 2,4-dichloro-6-methylquinazoline, is collected by filtration, washed with cold water, and dried.

Step 3: Selective Reduction to this compound

The final step is the selective reduction of 2,4-dichloro-6-methylquinazoline to the desired this compound. This selective reduction of the chlorine at the 4-position can be achieved using various reducing agents. A common method involves catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2,4-dichloro-6-methylquinazoline (1 mole) in a suitable solvent (e.g., ethanol), a catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

-

The catalyst is removed by filtration through a bed of Celite.

-

The solvent is evaporated under reduced pressure to yield this compound.

Diagram: Synthetic Workflow for this compound

Caption: Synthetic pathway from 5-methylanthranilic acid to this compound.

Reactivity and Derivatization of this compound

The 2-chloro substituent is a key functional group that allows for extensive derivatization of the 6-methylquinazoline core. The primary reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinazoline ring system facilitates SNAr reactions at the 2-position. A wide range of nucleophiles can be employed to generate diverse libraries of compounds.

Table 1: Examples of Nucleophiles for SNAr Reactions with this compound

| Nucleophile Class | Example | Resulting Substituent |

| Amines | Aniline | -NHPh |

| Alcohols/Phenols | Phenol | -OPh |

| Thiols | Thiophenol | -SPh |

| Azoles | 1H-1,2,4-triazole | -N(triazole) |

Experimental Protocol: General Procedure for SNAr with an Amine

-

A mixture of this compound (1 mole), the desired amine (1.2 moles), and a base such as potassium carbonate (2 moles) in a suitable solvent (e.g., DMF) is heated at 80-100°C for 6-12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Diagram: Derivatization via Nucleophilic Aromatic Substitution

Caption: Diversification of the this compound core via SNAr reactions.

Biological Significance and Applications

Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. For instance, derivatives bearing a sulfonylurea moiety have been investigated as potential herbicides.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the substitution pattern and overall structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups.

-

X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline derivatives.

Conclusion

The this compound core is a versatile and valuable scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro group allow for the generation of large and diverse compound libraries. The continued exploration of the chemical space of this compound derivatives holds significant promise for the discovery of new therapeutic agents and functional materials.

References

-

Synthesis and Herbicidal Activity of New Quinazoline Derivatives Containing a Sulfonylurea Moiety, Molecules, [Link]

An In-depth Technical Guide to 2-Chloro-6-methylquinazoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylquinazoline, a key heterocyclic building block in medicinal chemistry. The document delves into its fundamental physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and critical applications in drug discovery and development. Emphasis is placed on the causality behind experimental choices and the strategic importance of this scaffold in the synthesis of biologically active compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2] The strategic placement of various substituents on the quinazoline core allows for the fine-tuning of its biological activity, making it a versatile template for drug design. This compound, in particular, serves as a crucial intermediate, offering a reactive chlorine atom at the 2-position for further functionalization and a methyl group at the 6-position that can influence molecular interactions and metabolic stability. Understanding the chemistry and handling of this compound is therefore essential for the development of novel therapeutics.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.

| Property | Value | Source |

| Chemical Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| CAS Number | 113082-39-6 | |

| Appearance | Solid | |

| Storage | 2-8°C, under inert gas |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted quinazolines can be achieved through various routes. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative. The following protocol outlines a general and reliable procedure for the synthesis of 2-chloro-quinazoline derivatives, which can be adapted for this compound.

Synthetic Workflow

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chloro-6-methylquinazoline is a key heterocyclic scaffold utilized in the synthesis of a diverse range of biologically active molecules, including potential anticancer, antiviral, and anti-inflammatory agents.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in medicinal chemistry and drug development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Eschewing a rigid template, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols. We will explore the theoretical considerations for solubility and stability, provide detailed, step-by-step methodologies for their empirical determination, and discuss potential degradation pathways. This guide is intended to empower researchers to generate robust and reliable data, facilitating the seamless integration of this important synthetic intermediate into drug discovery pipelines.

Introduction: The Significance of Physicochemical Characterization

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with a deep understanding of its fundamental chemical and physical properties. For a synthetic intermediate like this compound, this understanding is no less critical. Its solubility dictates the choice of reaction media, purification strategies, and ultimately, its ease of handling in a laboratory setting.[2] Stability, on the other hand, informs storage conditions, shelf-life, and the potential for the formation of impurities that could compromise the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[3]

This guide will provide the necessary tools to meticulously evaluate these two cornerstone properties of this compound.

Solubility Determination: A Practical Approach

While specific quantitative solubility data for this compound in a wide array of solvents is not extensively reported in public literature, this section provides a robust experimental framework to determine its solubility profile.[2]

Theoretical Considerations for Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like." The presence of a polar quinazoline ring system and a nonpolar methyl group suggests that this compound will exhibit a range of solubilities in solvents of varying polarities.

A logical workflow for solvent selection should encompass a spectrum of solvents, from nonpolar to polar, protic, and aprotic. This allows for the construction of a comprehensive solubility profile.

Logical Workflow for Solvent Selection

Sources

The 2-Chloro-quinazoline Core: A Technical Guide to its Fundamental Reactions for Drug Discovery

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology. At the heart of many synthetic routes towards these complex molecules lies the 2-chloro-quinazoline core, a versatile and highly reactive intermediate. This technical guide provides an in-depth exploration of the fundamental reactions of this pivotal building block. We will dissect the principles of nucleophilic aromatic substitution (SNAr) and delve into the nuances of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices to empower the rational design and synthesis of novel quinazoline-based therapeutics.

Introduction: The Strategic Importance of the 2-Chloro-quinazoline Moiety

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is classified as a "privileged structure" in drug discovery.[1] Its rigid, planar geometry and hydrogen bonding capabilities allow it to effectively interact with a multitude of biological targets. Many potent kinase inhibitors, such as erlotinib and gefitinib, feature this core, highlighting its significance.[2]

The synthetic utility of the 2-chloro-quinazoline core stems from the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. This electronic feature renders the attached chlorine atom at the C2 position (and even more so at the C4 position) susceptible to displacement, making it an excellent electrophilic partner in a variety of transformative reactions. This guide will focus on the primary pathways for functionalizing this core, providing the foundational knowledge for library synthesis and lead optimization.

Nucleophilic Aromatic Substitution (SNAr): The Gateway to Amine Derivatives

One of the most fundamental and widely utilized reactions of the 2-chloro-quinazoline core is nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone for introducing a diverse array of amine-containing side chains, which are often crucial for target engagement and modulating physicochemical properties.

Mechanistic Principles: An Addition-Elimination Pathway

Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a direct backside attack or the formation of a carbocation. Instead, it proceeds via a two-step addition-elimination mechanism .[3][4]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (typically an amine) on the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][5] The stability of this complex is the driving force for the reaction and is enhanced by the electron-withdrawing nitrogen atoms of the quinazoline ring.

-

Elimination of the Leaving Group: Aromaticity is restored in the second step by the expulsion of the chloride leaving group.

The overall reactivity of chloroquinazolines in SNAr reactions is significantly higher than that of corresponding chlorobenzenes, due to the activating effect of the ring nitrogens.

Diagram: SNAr Mechanism on the 2-Chloro-quinazoline Core

Caption: The two-step addition-elimination mechanism of SNAr.

Regioselectivity in Polychlorinated Quinazolines

In drug synthesis, it is common to start with precursors like 2,4-dichloroquinazoline. In such cases, regioselectivity becomes a critical consideration. The C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][6] This differential reactivity is a powerful synthetic tool.

-

Mild Conditions (e.g., room temperature to gentle heating): Nucleophilic attack occurs selectively at the C4 position.

-

Harsh Conditions (e.g., high temperature, prolonged reaction times): Substitution can occur at the C2 position after the C4 position has reacted.[6]

This predictable regioselectivity allows for the sequential introduction of different nucleophiles, enabling the construction of complex, differentially substituted quinazolines.[1]

Experimental Protocol: Synthesis of a 2-Chloro-4-aminoquinazoline Derivative

This protocol describes a typical SNAr reaction to selectively substitute the C4 position of 2,4-dichloroquinazoline.

Materials:

-

2,4-dichloroquinazoline

-

Substituted aniline (or other amine nucleophile)

-

Isopropanol (or other suitable polar solvent like ethanol or DMF)

-

Stir plate, condenser, round-bottom flask, and standard glassware

Procedure: [7]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,4-dichloroquinazoline (1.0 equivalent).

-

Solvent & Nucleophile: Add isopropanol to create a solution or suspension. Add the substituted aniline (1.0-1.2 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C). The choice of a polar protic solvent like isopropanol can facilitate the reaction by stabilizing the forming ions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold isopropanol or diethyl ether to remove any unreacted starting materials or impurities.

-

Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Trustworthiness: This protocol is self-validating. The significant difference in melting points and TLC retention factors between the starting material and the 4-substituted product provides a clear indication of reaction completion. 2D-NMR analysis can be used for unambiguous structural confirmation of the regioselective substitution at the C4 position.[1]

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful, palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of the 2-chloro-quinazoline core, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct.[8] These reactions vastly expand the accessible chemical space for drug discovery.